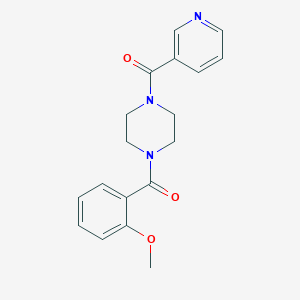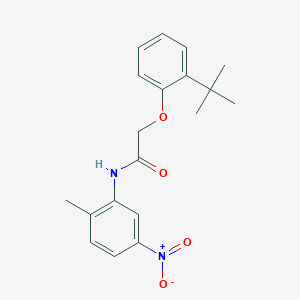
1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves complex chemical reactions, where precursors undergo various transformations. For instance, synthesis efforts include the creation of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, which demonstrate the versatility of piperazine derivatives in forming hydrogen-bonded assemblies with varying dimensionalities, reflecting on the compound's structural adaptability (Chinthal et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been extensively studied through methods such as X-ray diffraction. These studies reveal the crystal packing and hydrogen bonding patterns, which are crucial for understanding the molecular conformation and interactions within the crystal lattice. For example, analysis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives illustrates the chair conformation of piperazine rings and intermolecular hydrogen bonds contributing to the crystal packing (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical properties of this compound derivatives encompass their reactivity towards various functional groups and conditions. Synthesis and receptor binding assays of related pyrazolo[1,5-a]pyridines indicate these compounds' potential in interacting with biological targets, demonstrating their chemical reactivity and potential bioactivity (Guca, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for practical applications. The crystal structure of related compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid offers insights into the molecular conformation and stability, influencing the compound's physical characteristics and its suitability for various applications (Faizi et al., 2016).
Chemical Properties Analysis
Chemical properties analysis involves understanding the compound's reactivity, stability under different conditions, and interactions with other molecules. For example, the study of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors showcases the chemical versatility and potential therapeutic applications of piperazine derivatives, highlighting their significant chemical properties (Romero et al., 1994).
科学的研究の応用
Synthesis and Structural Studies
Researchers have developed methods for synthesizing various piperazine derivatives, including compounds structurally related to "1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine." These studies often aim to explore the chemical properties, crystal structures, and potential biological activities of these compounds. For example, Patel et al. (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the antimicrobial potential of such compounds (Patel, Agravat, & Shaikh, 2011). Additionally, Chinthal et al. (2021) investigated the crystal structures of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, revealing insights into their molecular conformations and supramolecular assembly (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Receptor Binding and Pharmacological Potential
Several studies have focused on the potential of piperazine derivatives as ligands for various receptors, investigating their pharmacological activities and receptor binding affinities. This research is crucial for drug development, particularly in identifying compounds with specific receptor selectivities or activities. For instance, a study by Plenevaux et al. (2000) on [18F]p-MPPF, a radiolabeled antagonist, provides valuable insights into the study of 5-HT1A receptors with positron emission tomography (PET), demonstrating the utility of piperazine derivatives in neuroimaging and neurotransmission studies (Plenevaux et al., 2000).
Safety and Hazards
特性
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-7-3-2-6-15(16)18(23)21-11-9-20(10-12-21)17(22)14-5-4-8-19-13-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOOPOUFWMPAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)
![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)
![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)
![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)
![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)
